1-(2,5-Dimethoxyphenyl)-3-(2-methylpropyl)thiourea
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Overview
Description
1-(2,5-Dimethoxyphenyl)-3-(2-methylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science. This compound is characterized by the presence of a thiourea group attached to a 2,5-dimethoxyphenyl ring and a 2-methylpropyl group.
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(2-methylpropyl)thiourea typically involves the reaction of 2,5-dimethoxyaniline with an isothiocyanate derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-3-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-(2-methylpropyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(2-methylpropyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The compound’s aromatic ring allows it to interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar compounds to 1-(2,5-Dimethoxyphenyl)-3-(2-methylpropyl)thiourea include:
1-(2,5-Dimethoxyphenyl)-3-(2-methylpropyl)urea: Similar structure but with a urea group instead of a thiourea group.
1-(2,5-Dimethoxyphenyl)-3-(2-methylpropyl)amine: Lacks the thiourea group, resulting in different chemical properties and reactivity.
1-(2,5-Dimethoxyphenyl)-3-(2-methylpropyl)thiol: Contains a thiol group instead of a thiourea group, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(2-methylpropyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-9(2)8-14-13(18)15-11-7-10(16-3)5-6-12(11)17-4/h5-7,9H,8H2,1-4H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHFTAGPJYSCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=C(C=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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